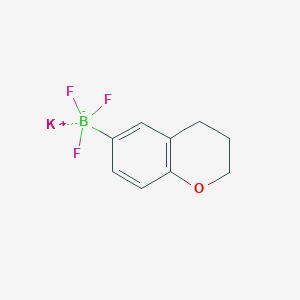

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

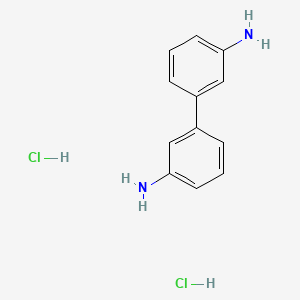

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C11H9BF3O.K . It has a molecular weight of 264.1 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.科学的研究の応用

Catalytic Applications

- Organoboron compounds, such as potassium trifluoro(organo)borates, are highly stable and easily prepared, making them suitable for various catalytic reactions. They have been utilized in the efficient synthesis of alanine derivatives through 1,4-additions to dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with diverse amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Enantioselective Synthesis

- The conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts, provides a straightforward route to protected alpha-amino esters with high yields and enantiomeric excesses. This process demonstrates the potential of these reagents in enantioselective synthesis, contributing to the development of asymmetric methodologies in organic chemistry (Navarre, Martinez, Genêt, & Darses, 2008).

Hydrogenation Reactions

- Studies on boron trifluoride catalyzed hydrogenation reactions indicate the potential of boron trifluoride compounds in the reduction of aromatic compounds. Although the reactivity may vary, the mechanism involving protonation followed by hydride abstraction provides insights into hydrogenation processes and the role of boron trifluoride-based reagents (Larsen & Chang, 1979).

Novel Boron-Containing Compounds

- The synthesis of boron-containing derivatives, such as phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, demonstrates the utility of boron trifluoride compounds in the development of new materials with potential biological activities. These studies highlight the versatility of boron reagents in synthesizing complex molecular architectures with potential applications in medicinal chemistry and material science (Das, Tang, & Sanyal, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .

特性

IUPAC Name |

potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPDGHNWCDUFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)